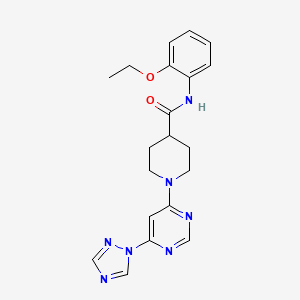
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic molecule that incorporates several heterocyclic structures. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the presence of the triazole and pyrimidine moieties. This article explores the biological activity of this compound, synthesizing available data on its interactions, mechanisms, and potential therapeutic applications.
Structural Features
The compound is characterized by:
- Triazole and Pyrimidine Rings : Known for their diverse biological activities.
- Piperidine Moiety : Often associated with various pharmacological effects.
- Carboxamide Functional Group : Enhances solubility and bioavailability.
Biological Activity Overview
While specific research on this compound is limited, related compounds featuring similar structural motifs have demonstrated various biological activities:
| Compound Class | Biological Activity |
|---|---|
| Triazole Derivatives | Antifungal, Antiviral |
| Pyrimidine Compounds | Anticancer, Antimicrobial |
| Piperidine Analogues | Analgesic, Antidepressant |
The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures typically interact with biological targets through:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in disease processes.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence physiological responses.
1. Anticancer Activity
Research has shown that derivatives of pyrimidine and triazole exhibit anticancer properties. For instance:
- A study on triazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
Compounds with triazole rings have been noted for their antimicrobial activities:
- Triazole derivatives have been effective against fungal pathogens, indicating potential applications in treating infections.
3. Antiviral Effects
Some pyrimidine derivatives have demonstrated antiviral properties:
- Studies suggest that modifications in the pyrimidine structure can enhance activity against viral infections .
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazole Ring : Achieved through cyclization reactions using hydrazine derivatives.
- Pyrimidine Construction : Condensation reactions involving appropriate aldehydes or ketones.
- Final Coupling Reaction : The piperidine moiety is coupled under suitable conditions to form the final product.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-17-6-4-3-5-16(17)25-20(28)15-7-9-26(10-8-15)18-11-19(23-13-22-18)27-14-21-12-24-27/h3-6,11-15H,2,7-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYYGSZSJWGFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













